

Application Notes and Protocols for DNA Methylation Analysis Using Bisulfite Sequencing

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Compound of Interest

Compound Name: Potassium bisulfite

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These application notes provide a comprehensive overview and detailed protocols for the analysis of DNA methylation using bisulfite sequencing, a gold-standard technique for single-base resolution methylation profiling.

Introduction

DNA methylation, the addition of a methyl group to the cytosine base in a CpG dinucleotide, is a crucial epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development. Aberrant DNA methylation patterns are associated with various diseases, including cancer. Bisulfite sequencing provides a powerful tool to study these patterns by converting unmethylated cytosines to uracils, which are then read as thymines during sequencing, while methylated cytosines remain unchanged. This differential conversion allows for the precise identification of methylated sites across the genome.

There are several approaches to bisulfite sequencing, with the most common being Whole Genome Bisulfite Sequencing (WGBS) and Reduced Representation Bisulfite Sequencing (RRBS). WGBS provides comprehensive, unbiased coverage of the entire genome, while RRBS is a cost-effective method that enriches for CpG-rich regions, such as promoters and CpG islands.

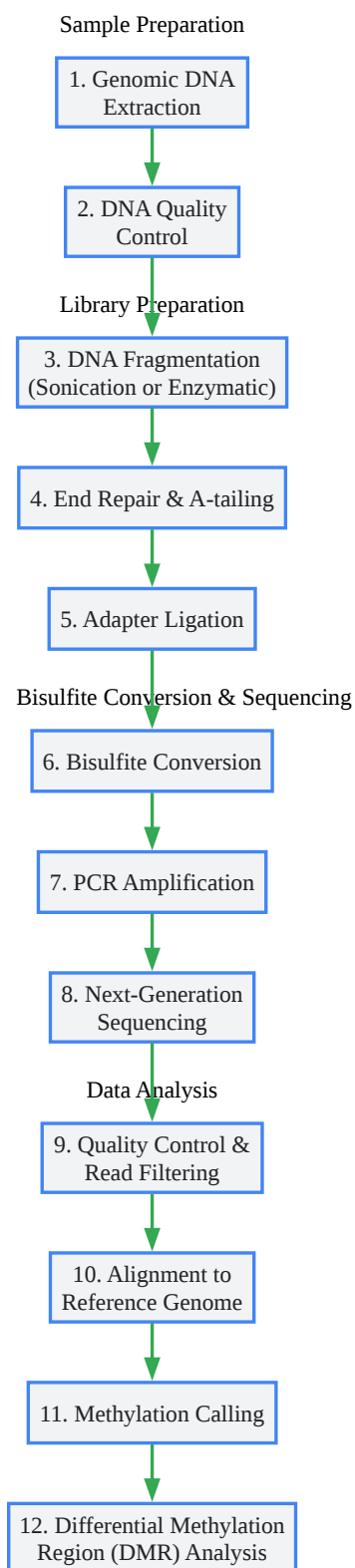
Quantitative Data Summary

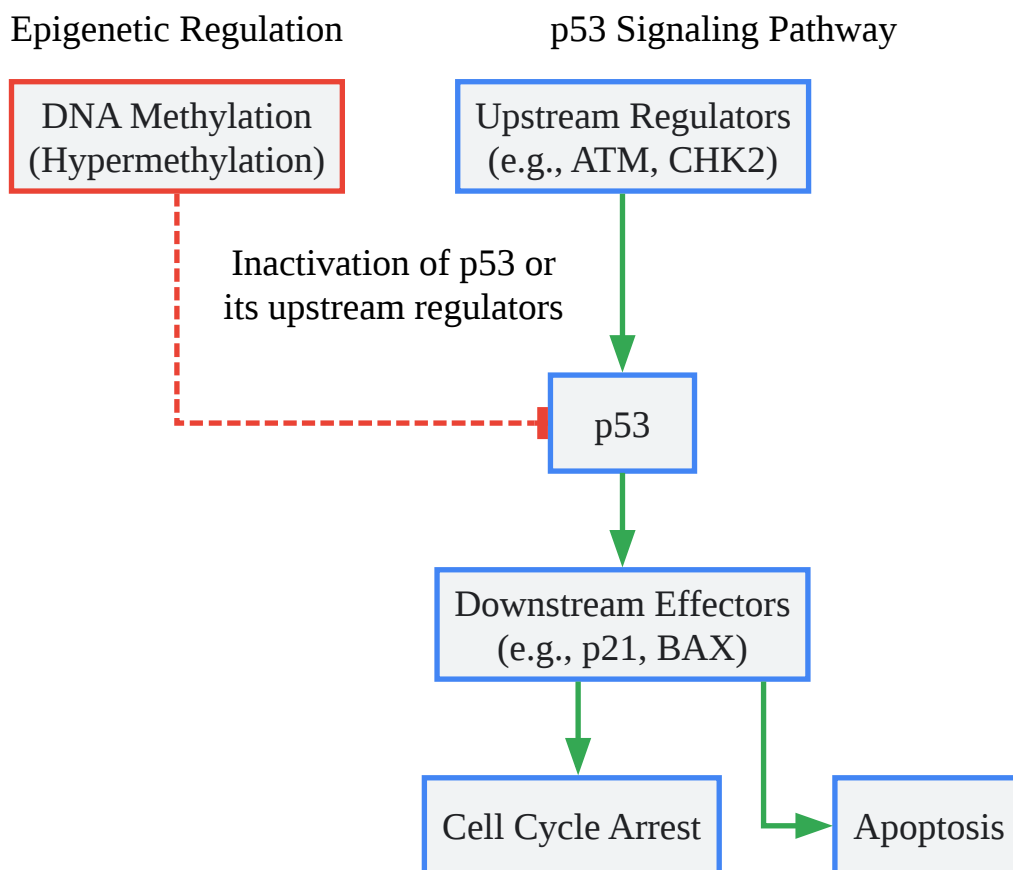
The following table summarizes key quantitative parameters for different bisulfite sequencing methods.

Parameter	Whole Genome Bisulfite Sequencing (WGBS)	Reduced Representation Bisulfite Sequencing (RRBS)	Tagmentation-based WGBS (T-WGBS)
Starting DNA Input	1 µg - 5 µg	100 ng - 500 ng	~20 ng
Genome Coverage	>90% of CpGs	~10% of CpGs, enriched in CpG islands and promoters	Genome-wide, less biased than RRBS
Sequencing Depth	30x for human genome	10-20x per CpG	30x for human genome
Typical Fragment Size	200-400 bp	40-220 bp	Variable
Bisulfite Conversion Rate	>99%	>99%	>99%
Key Advantage	Comprehensive, unbiased genome-wide coverage	Cost-effective for targeting CpG-rich regions	Low DNA input requirement
Key Limitation	Higher cost per sample	Biased towards CpG-rich regions	Potential for tagmentation bias

Experimental Workflow

The general workflow for bisulfite sequencing involves several key steps, from sample preparation to data analysis.





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